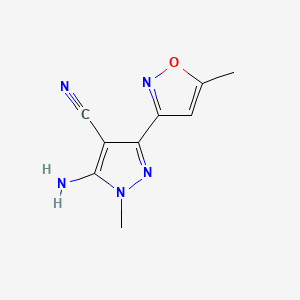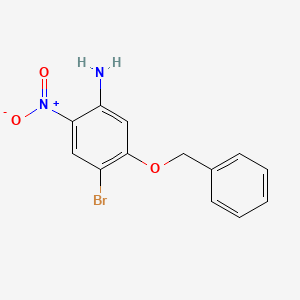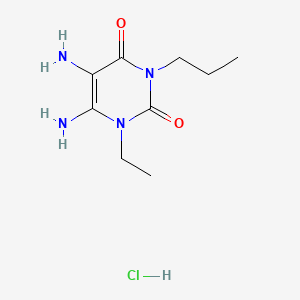![molecular formula C20H30O3 B578065 (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol CAS No. 13886-12-9](/img/structure/B578065.png)
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethylene acetal group, which is formed by the reaction of estrone with ethylene glycol. The ethylene acetal group provides increased stability to the molecule, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol typically involves the following steps:
Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.
Formation of Ethylene Acetal: Estrone is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ethylene acetal derivative. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyl group.
Substitution: The ethylene acetal group can be hydrolyzed under acidic conditions to regenerate the original carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are employed for hydrolysis.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Regeneration of the original estrone structure.
Aplicaciones Científicas De Investigación
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various estrogen derivatives and analogs.
Biology: Employed in studies related to estrogen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol involves its interaction with estrogen receptors. Upon binding to the receptor, the compound induces a conformational change that activates the receptor and initiates a cascade of cellular events. This includes the regulation of gene expression, modulation of cell proliferation, and influence on various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Estrone: The parent compound from which (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol is derived.
17beta-Hydroxyestr-5(10)-en-3-one: Another estrogen derivative with a similar structure but different functional groups.
17alpha-Ethynyl-17beta-Hydroxyestr-5(10)-en-3-one: A synthetic estrogen with an ethynyl group at the 17alpha position.
Uniqueness
This compound is unique due to the presence of the ethylene acetal group, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable compound for research and industrial applications where stability is crucial.
Propiedades
Número CAS |
13886-12-9 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.457 |
Nombre IUPAC |
(8/'R,9/'S,10/'R,13/'S,14/'S,17/'S)-13/'-methylspiro[1,3-dioxolane-2,3/'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17/'-ol |
InChI |
InChI=1S/C20H30O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h12,14-18,21H,2-11H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 |
Clave InChI |
JYNLZSXCBZBVHZ-ZOFHRBRSSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC5(CCC34)OCCO5 |
Sinónimos |
17β-Hydroxyestr-4-en-3-one ethylene acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)
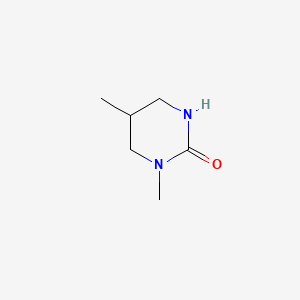



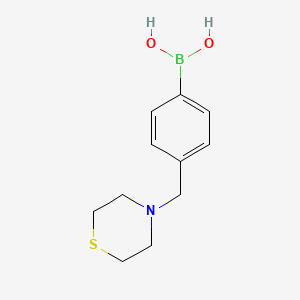

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)
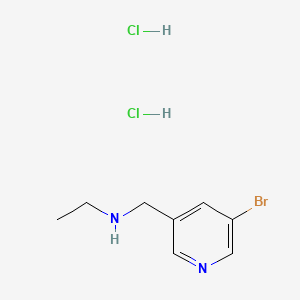

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)
